

An In-depth Technical Guide to the Molecular Structure and Properties of Epitiostanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epitiostanol*

Cat. No.: *B1193944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitiostanol is a synthetic androstane steroid that has garnered significant interest in the scientific and medical communities.^{[1][2]} Initially developed in Japan for the treatment of breast cancer, its unique molecular structure confers a multifaceted pharmacological profile.^[1] This document provides a comprehensive overview of the molecular and chemical properties of **Epitiostanol**, its mechanism of action, and relevant experimental methodologies. Quantitative data are presented in a structured format, and key biological and experimental pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Chemical and Physical Properties

Epitiostanol, also known by its brand name Thiodrol, is a derivative of dihydrotestosterone (DHT).^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₃₀ OS	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Weight	306.51 g/mol	[1] [4] [6] [7]
IUPAC Name	(1S,3aS,3bR,5aS,6aS,7aR,8aS,8bS,10aS)-8a,10a-dimethylhexadecahydro-1H-cyclopenta[10]phenanthro[2,3-b]thiiren-1-ol	[1] [3]
CAS Number	2363-58-8	[1] [2] [3] [4]
Melting Point	127-128 °C	[4] [5] [11]
Appearance	White to Off-White Solid	[4]
Solubility	Slightly soluble in Chloroform and Methanol. Water solubility is 1.2 mg/L at 37 °C.	[4]
SMILES	CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C	[1] [3]
InChI Key	OBMLHUPNRURLOK-XGRAFVIBSA-N	[2] [6]

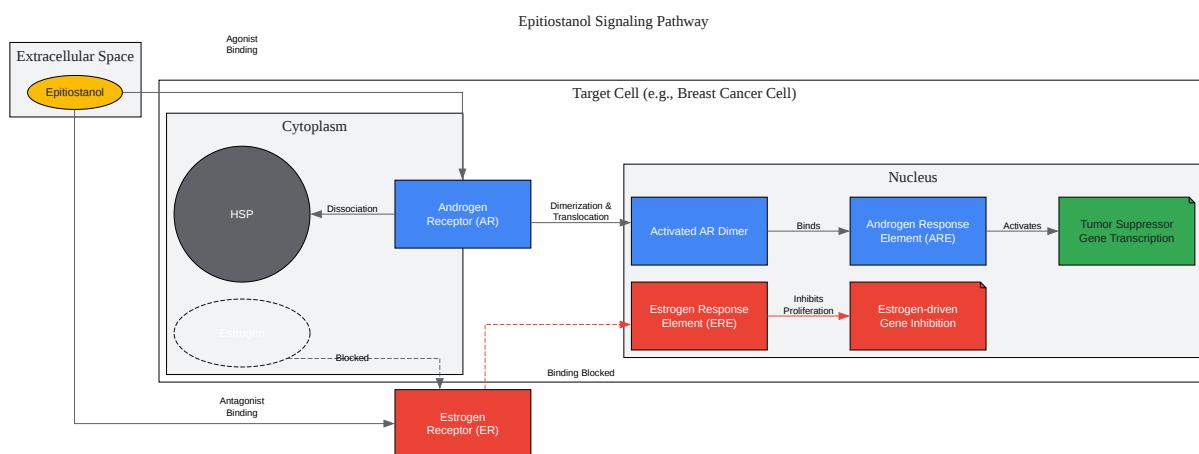
Molecular Structure

Epitiostanol is chemically designated as 2 α ,3 α -epithio-5 α -androstan-17 β -ol.[\[1\]](#)[\[3\]](#) Its structure is derived from dihydrotestosterone, featuring a key modification: the presence of a sulfur atom in an episulfide ring at the C2 and C3 positions of the steroid's A-ring.[\[10\]](#) This unique structural feature is crucial to its biological activity. The rest of the molecule retains the characteristic four-ring steroid skeleton.[\[5\]](#)

Other synonyms for **Epitiostanol** include Epithioandrostanol and 10275-S.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

Pharmacodynamics and Mechanism of Action

Epitiostanol exhibits a dual mechanism of action, functioning as both an antiestrogen and a weak anabolic-androgenic steroid (AAS).^{[1][3]} Its primary therapeutic application in breast cancer stems from its potent antiestrogenic effects.^{[1][4][12]}


The mechanism is multimodal:

- Estrogen Receptor (ER) Antagonism: **Epitiostanol** binds directly to the estrogen receptor (ER), where it acts as an antagonist.^{[1][3][5]} By blocking the ER in breast tissue, it inhibits the proliferative signals mediated by estrogen, which are a key driver for certain types of breast cancer.^{[5][12]}
- Androgen Receptor (AR) Agonism: It also binds to and activates the androgen receptor (AR).^{[1][3][5][12]} This agonistic activity contributes to its antitumor effects by directly suppressing tumor growth.^[1] In premenopausal women, AR activation can also suppress the hypothalamic-pituitary-gonadal axis, leading to reduced systemic estrogen levels.^[1]
- Anabolic Activity: While considered a weak AAS, **Epitiostanol** has been found to possess approximately 11 times the anabolic activity of methyltestosterone, with comparable androgenic activity.^{[1][3]} This anabolic property can be beneficial in counteracting muscle wasting in cancer patients.^[12]

Due to extensive first-pass metabolism, **Epitiostanol** has poor oral bioavailability and is typically administered via intramuscular injection.^{[1][12]}

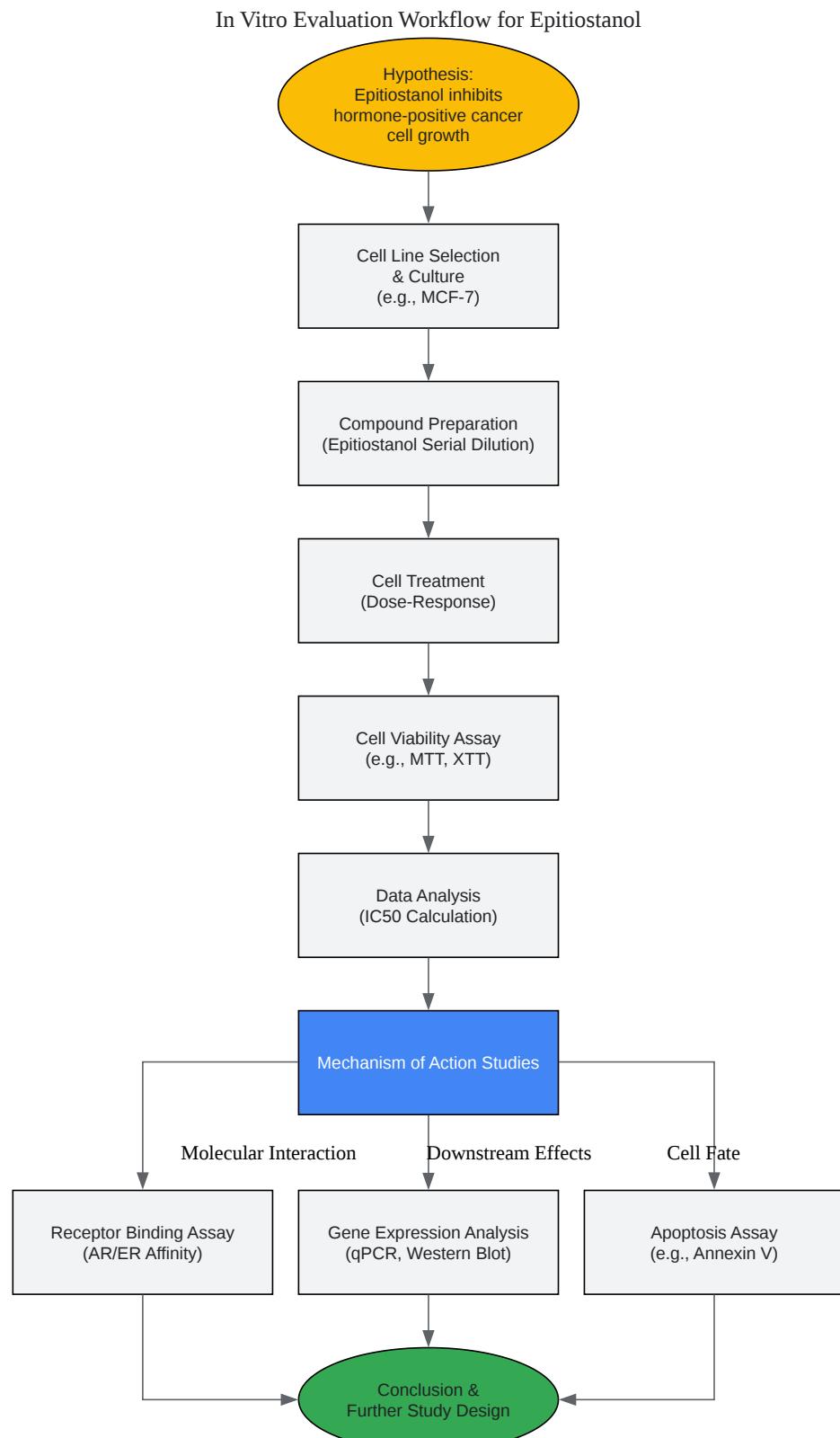
Signaling Pathway Visualization

The following diagram illustrates the dual signaling pathway of **Epitiostanol**, highlighting its interaction with both androgen and estrogen receptors in a target cell, such as a breast cancer cell.

[Click to download full resolution via product page](#)

Caption: Dual signaling mechanism of **Epitiostanol**.

Experimental Protocols


Detailed experimental protocols for **Epitiostanol** are often proprietary or specific to a given study. However, a generalized methodology for an *in vitro* assay to determine its antineoplastic effects on a breast cancer cell line is provided below.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

- Cell Culture: Culture a hormone-responsive breast cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment Preparation: Prepare a stock solution of **Epitiostanol** in a suitable solvent (e.g., DMSO). Create a serial dilution of **Epitiostanol** in the cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of **Epitiostanol**. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).
- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
 - During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.
 - Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of **Epitiostanol** that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical in vitro evaluation of **Epitiostanol**.

[Click to download full resolution via product page](#)

Caption: Preclinical in vitro workflow for **Epitiostanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Epitiostanol - Wikipedia [en.wikipedia.org]
- 2. CAS 2363-58-8: Epitiostanol | CymitQuimica [cymitquimica.com]
- 3. Epitiostanol [medbox.iiab.me]
- 4. Epitiostanol | 2363-58-8 [chemicalbook.com]
- 5. Buy Epitiostanol | 2363-58-8 [smolecule.com]
- 6. Epitiostanol | C19H30OS | CID 443935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Epitiostanol|2363-58-8 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Epitiostanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. What is the mechanism of Epitiostanol? [synapse.patsnap.com]
- 11. chemwhat.com [chemwhat.com]
- 12. What is Epitiostanol used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Epitiostanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193944#molecular-structure-and-formula-of-epitiostanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com